N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a heterocyclic compound with a complex structure that includes isoquinoline, pyrrolopyridine, and tert-butyl carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine typically involves multiple steps. One common method includes the cyclization of a precursor compound followed by the introduction of the tert-butyl carbamate group. For example, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. For example, it can interact with the ATP-binding site of certain enzymes, forming hydrogen bonds with key amino acid residues . This interaction can inhibit the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
Uniqueness
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with various molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C21H20N4O2/c1-21(2,3)27-20(26)24-17-6-4-5-15-12-23-19(11-16(15)17)25-10-8-14-7-9-22-13-18(14)25/h4-13H,1-3H3,(H,24,26) |
InChI Key |
AVEOOGFFDUOPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.